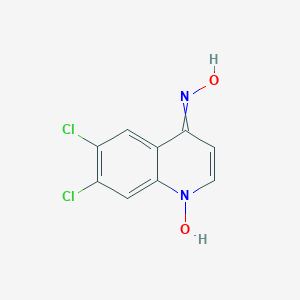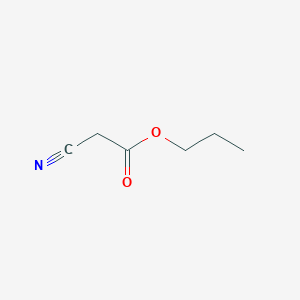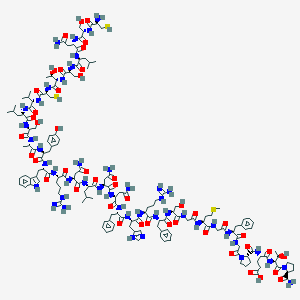
Pyridin-1-ium formate
Vue d'ensemble
Description
Pyridin-1-ium formate is a chemical compound with the molecular formula C6H7NO2 . It is a type of pyridinium salt, which are valuable building blocks and have been widely applied in various organic transformations .
Synthesis Analysis
Pyridinium salts, including Pyridin-1-ium formate, can be synthesized through various methods. One common method is the acid-base neutralization reaction or quaternization reaction . Another method involves the use of N-functionalized pyridinium salts as radical precursors, which undergo reductive single-electron transfer .Molecular Structure Analysis
The molecular structure of Pyridin-1-ium formate can be found in various databases such as PubChem and ChemSpider . The molecular formula is C6H7NO2 .Chemical Reactions Analysis
Pyridinium salts, including Pyridin-1-ium formate, have been explored as convenient radical precursors, which would go through reductive single-electron transfer . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyridin-1-ium formate can be found in databases like PubChem and ChemSpider . These include its molecular formula, molecular weight, and other related properties .Applications De Recherche Scientifique
Crystal Growth and Structure Analysis
Pyridin-1-ium-2-carboxylate Benzimidazole hydrate (PCBH) crystals, which are synthesized from Benzimidazole and Pyridine 1-ium-2-carboxylic acid, have been used in the study of crystal growth and structure . The unit cell parameters of these crystals were obtained using single crystal X-Ray Diffraction .
Optical Properties Analysis
The linear optical properties of solution grown PCBH crystals were analyzed using a UV–Vis spectrometer . This is crucial for understanding the behavior of these crystals in various light-based applications.
Quantum Chemical Properties
Density Functional Theory (DFT) was used to figure out the best molecular structures, frontier molecular orbitals, and quantum chemical properties of the grown compound . These properties are important for predicting the behavior of the compound in various chemical reactions.
Mechanical Properties Analysis
Vickers Microhardness Tester was employed for the analysis of mechanical properties of the crystal . Understanding the mechanical properties of a material is crucial for determining its potential applications in various fields.
Dielectric Characteristics Investigation
The dielectric characteristics of PCBH crystal were investigated . Dielectric properties are important for applications in electronics and telecommunications.
Laser Damage Threshold Identification
The laser damage threshold of PCBH crystal was identified . This information is crucial for applications that involve high-intensity light sources.
Antibacterial Action
The molecular docking study suggests that it possesses antibacterial action and displays minimal binding energy . This makes it a potential candidate for the development of new antibacterial drugs.
Pharmacokinetic Features Prediction
The ADMET factors and drug-likeness are used to predict the pharmacokinetic features of PCBH molecule . This information is crucial for the development of new drugs.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyridin-1-ium formate, like other pyridinium salts, is a structurally diverse compound found in many natural products and bioactive pharmaceuticals Pyridinium compounds are known for their wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
Biochemical Pathways
Pyridinium salts have been implicated in a wide range of biochemical pathways due to their diverse structures and reactivity .
Result of Action
Pyridinium salts are known for their diverse biological activities, including their roles as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Action Environment
The properties of pyridinium salts can be influenced by various factors, including the presence of other ions and the ph of the environment .
Propriétés
IUPAC Name |
pyridin-1-ium;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUVFSBEYKVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619788 | |
| Record name | Pyridin-1-ium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-1-ium formate | |
CAS RN |
15066-28-1 | |
| Record name | Pyridin-1-ium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

